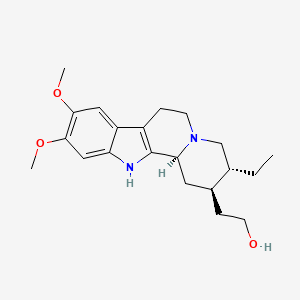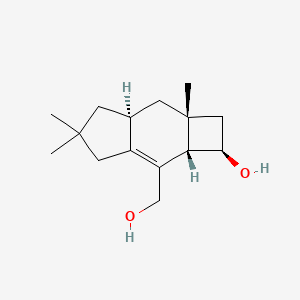
Gibberellin A72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellin A72 is a member of the gibberellin family, which are diterpenoid carboxylic acids known for their role as plant hormones. This compound, specifically, is a C19-gibberellin initially identified in Helianthus annuus (sunflower). It is structurally distinct from gibberellin A1 due to the presence of a β-hydroxyl group at the C-9 position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gibberellin A72 involves multiple steps, starting from geranylgeranyl diphosphate (GGDP). The biosynthetic pathway in plants and fungi diverges after the formation of GA12-aldehyde, leading to the production of various gibberellins, including this compound . The synthetic route typically involves oxidation, hydroxylation, and lactonization reactions under controlled conditions.
Industrial Production Methods: Industrial production of gibberellins, including this compound, often employs microbial fermentation using fungi such as Gibberella fujikuroi. The fermentation process is optimized to enhance yield and reduce production costs. Submerged fermentation and solid-state fermentation are common methods used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Gibberellin A72 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .
Aplicaciones Científicas De Investigación
Gibberellin A72 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of gibberellins.
Mecanismo De Acción
Gibberellin A72 exerts its effects by interacting with specific receptors in plant cells, leading to the activation of signal transduction pathways. The primary molecular targets are DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to this compound, DELLA proteins are degraded, allowing the activation of downstream genes involved in growth and development . The pathways involved include both calcium-dependent and calcium-independent signaling mechanisms .
Comparación Con Compuestos Similares
Gibberellin A1: Lacks the β-hydroxyl group at the C-9 position.
Gibberellin A3 (Gibberellic Acid): Widely used in agriculture for its growth-promoting effects.
Gibberellin A4 and A7: Known for their role in promoting stem elongation and flowering.
Uniqueness: Gibberellin A72 is unique due to its specific hydroxylation pattern, which influences its biological activity and stability. This structural difference allows it to interact with different receptors and signaling pathways compared to other gibberellins .
Propiedades
Fórmula molecular |
C19H24O7 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1R,2R,5S,7S,8R,9S,10R,11S,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1 |
Clave InChI |
SISDKGXXRJQNSE-VKRREQRESA-N |
SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |
SMILES isomérico |
C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)[C@H]5O)O)C(=O)O)OC2=O)O |
SMILES canónico |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1257328.png)





![10-Methoxy-3,9-dimethyl-15-oxa-3,6,17-triazapentacyclo[11.4.0.01,6.02,4.07,12]heptadeca-7(12),9-diene-8,11,16-trione](/img/structure/B1257342.png)

![(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1257346.png)

![(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1257348.png)
